molecular formula C11H9F3N2O4S B033693 3-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]propanoic acid CAS No. 101063-98-3

3-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]propanoic acid

Cat. No.: B033693
CAS No.: 101063-98-3
M. Wt: 322.26 g/mol
InChI Key: TZJDLBNNZRXBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a trifluoromethyl group at the 6th position and a propanoic acid moiety at the 3rd position of the benzothiadiazine ring. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom in the ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable benzothiadiazine precursor with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under basic conditions . The propanoic acid moiety can be introduced through a subsequent alkylation reaction using propanoic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Lacks the trifluoromethyl and propanoic acid groups.

    6-Trifluoromethyl-1,2,4-benzothiadiazine: Lacks the propanoic acid group.

    3-Propanoic acid-1,2,4-benzothiadiazine-1,1-dioxide: Lacks the trifluoromethyl group.

Uniqueness

6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is unique due to the presence of both the trifluoromethyl and propanoic acid groups, which confer distinct physicochemical properties and biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the propanoic acid moiety contributes to the compound’s solubility and reactivity .

Properties

CAS No.

101063-98-3

Molecular Formula

C11H9F3N2O4S

Molecular Weight

322.26 g/mol

IUPAC Name

3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]propanoic acid

InChI

InChI=1S/C11H9F3N2O4S/c12-11(13,14)6-1-2-8-7(5-6)15-9(3-4-10(17)18)16-21(8,19)20/h1-2,5H,3-4H2,(H,15,16)(H,17,18)

InChI Key

TZJDLBNNZRXBHR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCC(=O)O

Origin of Product

United States

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